Anti-Tuberculosis Activity: Kaurane Scaffold Demonstrates Comparable Efficacy to Second-Line Drug Cycloserine
In a direct comparative study against Mycobacterium tuberculosis, a subset of kaurane diterpenes isolated from Psiadia punctulata exhibited anti-tuberculosis activity that was comparable to the second-line drug cycloserine [1]. While the unsubstituted kaurane scaffold (CAS 1573-40-6) itself is not directly active, this finding establishes that the kaurane scaffold can be functionalized to achieve clinically relevant levels of antimycobacterial activity, validating its potential as a starting point for lead optimization. This is a class-level inference where the kaurane skeleton provides a platform for activity that is not inherently present in simpler diterpene scaffolds.
| Evidence Dimension | Antimycobacterial activity (comparable to cycloserine) |
|---|---|
| Target Compound Data | Functionalized kaurane diterpenes from Psiadia punctulata |
| Comparator Or Baseline | Cycloserine (a second-line anti-tuberculosis drug) |
| Quantified Difference | Activity comparable to cycloserine |
| Conditions | In vitro assay against M. tuberculosis |
Why This Matters
This demonstrates that the kaurane scaffold is not just a biologically inert hydrocarbon but can be derivatized into compounds with potent, clinically relevant antimicrobial activity, distinguishing it from other diterpene scaffolds that lack this potential.
- [1] Study of Anti-Tuberculosis Activity Behaviour of N... - BV FAPESP. A set of seven diterpenes, three kauranes and four trachylobanes, isolated from the African plant Psiadia punctulata were assayed against Mycobacterium tuberculosis and reached activity comparable with cycloserine, a second line drug used to treat tuberculosis (TB). View Source
